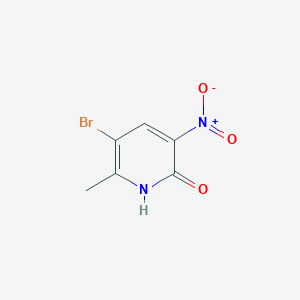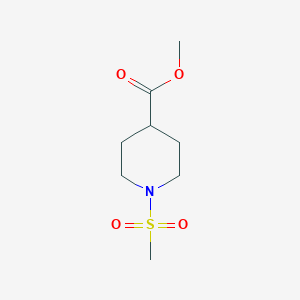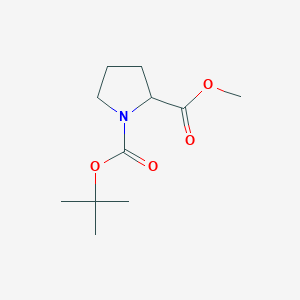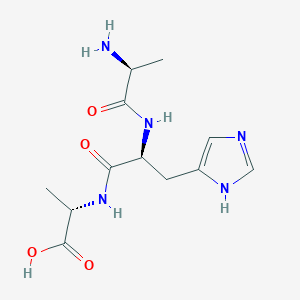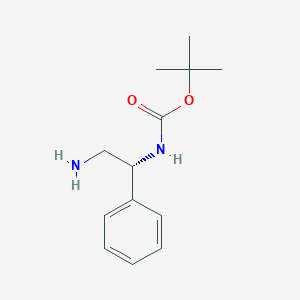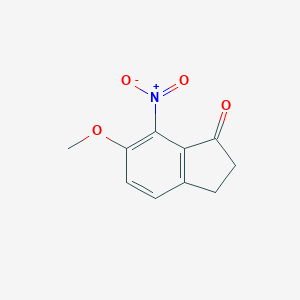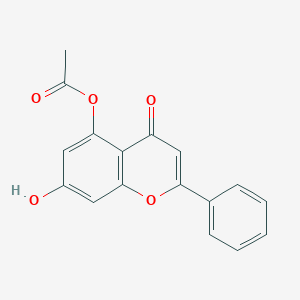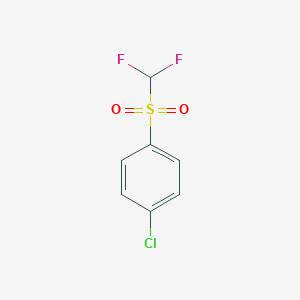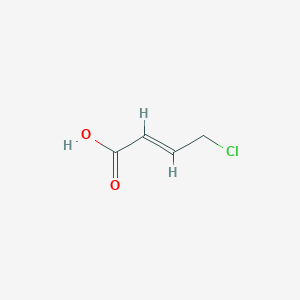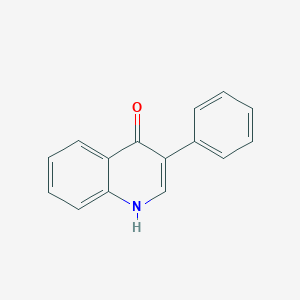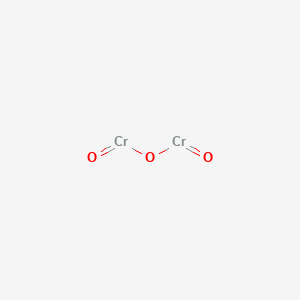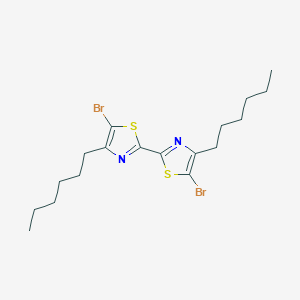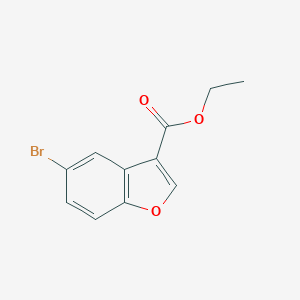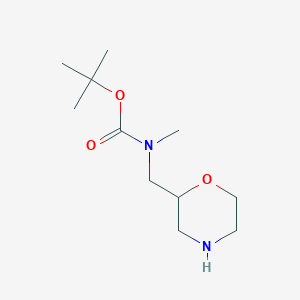
tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl methyl(morpholin-2-ylmethyl)carbamate” is a chemical compound with the formula C₁₁H₂₂N₂O₃ . It is also known by other names such as “tert-Butyl morpholin-2-ylmethylcarbamate” and "tert-butyl 2-morpholinylmethylcarbamate" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl methyl(morpholin-2-ylmethyl)carbamate” can be represented by the InChI code: 1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
“tert-Butyl methyl(morpholin-2-ylmethyl)carbamate” has a molecular weight of 230.31 g/mol . It is recommended to be stored at room temperature .Applications De Recherche Scientifique
Safety-Catch Nitrogen Protecting Group
The compound is used in the development of novel safety-catch amine protection groups. For instance, the 9-(4-bromophenyl)-9-fluorenyl group, a relatively acid-stable protecting group, can be activated by palladium-catalyzed cross-coupling with morpholine, demonstrating the compound's utility in complex organic synthesis processes (Surprenant & Lubell, 2006).
Organic Synthesis Applications
The compound plays a role in the preparation and Diels-Alder reactions of various organic molecules, such as tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This highlights its application in facilitating key organic reactions and in the synthesis of complex organic structures (Padwa, Brodney, & Lynch, 2003).
Deprotection of tert-Butyl Carbamates
It is used in the deprotection of tert-butyl carbamates and esters, where aqueous phosphoric acid is employed as an effective and environmentally benign reagent. This application is important for the mild and selective removal of protective groups in the synthesis of various organic compounds (Li et al., 2006).
Synthesis of Morpholine Derivatives
tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is instrumental in the synthesis of morpholine derivatives, particularly in processes involving electrophile-induced ring closure and nucleophilic displacement reactions (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Catalysis in Alcohol Oxidation
It has also been implicated in the study of alcohol oxidation reactions where copper(II) complexes with different Schiff-base ligands, including morpholine derivatives, are used as catalysts. These studies demonstrate the compound's relevance in catalytic processes and organic transformations (Bhattacharjee et al., 2017).
Crystal Structure Analysis
Research involving crystal structure analysis of morpholine complexes, such as the p-tert-butylcalix[8]arene – N-methyl-morpholine complex, provides insights into the molecular interactions and structural properties of these compounds. This is crucial for understanding the behavior of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate in various chemical contexts (Mecca et al., 2009).
Neuroprotective Effects in Alzheimer's Disease
The compound's derivatives, particularly those involving morpholine, have been studied for their neuroprotective properties and potential benefits in treating Alzheimer's disease. This highlights its significance in medicinal chemistry and pharmaceutical research (Hoffmann et al., 2019).
Corrosion Inhibition
Organic compounds based on tert-butyl methyl(morpholin-2-ylmethyl)carbamate have been evaluated as corrosion inhibitors, demonstrating its applicability in material science and industrial applications (Faydy et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-(morpholin-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUVCNHMCLDAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CNCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl(morpholin-2-ylmethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

